molecular formula C15H14O3 B14650089 Ethyl 4-oxo[1,1'-biphenyl]-1(4H)-carboxylate CAS No. 52008-73-8

Ethyl 4-oxo[1,1'-biphenyl]-1(4H)-carboxylate

Katalognummer: B14650089
CAS-Nummer: 52008-73-8
Molekulargewicht: 242.27 g/mol
InChI-Schlüssel: LUUXDOAQJILEER-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 4-oxo[1,1’-biphenyl]-1(4H)-carboxylate is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of an ethyl ester group attached to a biphenyl core, which contains a ketone functional group at the 4-position. The structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-oxo[1,1’-biphenyl]-1(4H)-carboxylate typically involves the esterification of 4-oxo[1,1’-biphenyl]-1(4H)-carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:

4-oxo[1,1’-biphenyl]-1(4H)-carboxylic acid+ethanolH2SO4Ethyl 4-oxo[1,1’-biphenyl]-1(4H)-carboxylate+H2O\text{4-oxo[1,1'-biphenyl]-1(4H)-carboxylic acid} + \text{ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{Ethyl 4-oxo[1,1'-biphenyl]-1(4H)-carboxylate} + \text{H}_2\text{O} 4-oxo[1,1’-biphenyl]-1(4H)-carboxylic acid+ethanolH2​SO4​​Ethyl 4-oxo[1,1’-biphenyl]-1(4H)-carboxylate+H2​O

Industrial Production Methods

In an industrial setting, the production of Ethyl 4-oxo[1,1’-biphenyl]-1(4H)-carboxylate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 4-oxo[1,1’-biphenyl]-1(4H)-carboxylate undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used under mild conditions.

    Substitution: Electrophilic reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used under controlled conditions.

Major Products Formed

    Oxidation: Formation of 4-oxo[1,1’-biphenyl]-1(4H)-carboxylic acid.

    Reduction: Formation of 4-hydroxy[1,1’-biphenyl]-1(4H)-carboxylate.

    Substitution: Formation of various substituted biphenyl derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

Ethyl 4-oxo[1,1’-biphenyl]-1(4H)-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Ethyl 4-oxo[1,1’-biphenyl]-1(4H)-carboxylate involves its interaction with specific molecular targets and pathways. The ketone group can participate in nucleophilic addition reactions, while the biphenyl core can engage in π-π interactions with aromatic residues in biological targets. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Ethyl 4-hydroxy[1,1’-biphenyl]-1(4H)-carboxylate
  • Ethyl 4-amino[1,1’-biphenyl]-1(4H)-carboxylate
  • Ethyl 4-methoxy[1,1’-biphenyl]-1(4H)-carboxylate

Uniqueness

Ethyl 4-oxo[1,1’-biphenyl]-1(4H)-carboxylate is unique due to the presence of the ketone functional group, which imparts distinct reactivity and biological activity compared to its analogs. The ketone group allows for specific chemical transformations and interactions that are not possible with other functional groups.

Eigenschaften

CAS-Nummer

52008-73-8

Molekularformel

C15H14O3

Molekulargewicht

242.27 g/mol

IUPAC-Name

ethyl 4-oxo-1-phenylcyclohexa-2,5-diene-1-carboxylate

InChI

InChI=1S/C15H14O3/c1-2-18-14(17)15(10-8-13(16)9-11-15)12-6-4-3-5-7-12/h3-11H,2H2,1H3

InChI-Schlüssel

LUUXDOAQJILEER-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1(C=CC(=O)C=C1)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.